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molecular formula CuZn B1600618 Zinc-Copper couple CAS No. 12019-27-1

Zinc-Copper couple

Cat. No. B1600618
M. Wt: 128.9 g/mol
InChI Key: TVZPLCNGKSPOJA-UHFFFAOYSA-N
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Patent
US08530504B2

Procedure details

To a diethyl ether (100 mL) solution of allyl benzyl ether (11.1 g, 75.0 mmol), was added zinc copper couple (74.5 g, 33.0 mmol) while stirring at room temperature, a dimethoxyethane (100 mL) solution of trichloroacetyl chloride (43.6 mL, 375 mmol) was added dropwise, and the mixture was stirred at mom temperature for six hours. The reaction mixture was poured into ice-cooled aqueous sodium hydrogencarbonate (500 mL), extracted with ethyl acetate, and dried over anhydrous magnesium sulfate. The mixture was filtered and then the solvent in the filtrate was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (a mixed solvent of n-heptane and ethyl acetate: n-heptane/ethyl acetate=15/1). The obtained dichloro product was dissolved in methanol (200 mL), ammonium chloride (20.0 g, 375 mmol) was added and zinc powder (30.0 g, 450 mmol) was added little by little while vigorously stirring. After the reaction was completed, the insoluble matters were filtered off with Celite, the filtrate was distilled off under reduced pressure. Water was added to the residue, which was extracted with ethyl acetate, and dried over anhydrous magnesium sulfate. The mixture was filtered, and the solvent in the filtrate was then distilled off under reduced pressure. The residue was purified by silica gel column chromatography (a mixed solvent of n-heptane and ethyl acetate: n-heptane/ethyl acetate=15/1 then 12/1) to obtain the title compound (7.20 g, 37.9 mmol).
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
catalyst
Reaction Step Three
Name
n-heptane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
43.6 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
11.1 g
Type
reactant
Reaction Step Six
Quantity
74.5 g
Type
catalyst
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][CH:10]=[CH2:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[C:13](Cl)(Cl)[C:14](Cl)=[O:15].C(=O)([O-])O.[Na+].[Cl-].[NH4+]>[Cu].[Zn].[Zn].CCCCCCC.C(OCC)(=O)C.C(COC)OC.C(OCC)C>[CH2:1]([O:8][CH2:9][CH:10]1[CH2:13][C:14](=[O:15])[CH2:11]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3,4.5,6.7,9.10|

Inputs

Step One
Name
Quantity
500 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
30 g
Type
catalyst
Smiles
[Zn]
Step Four
Name
n-heptane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC.C(C)(=O)OCC
Step Five
Name
Quantity
43.6 mL
Type
reactant
Smiles
ClC(C(=O)Cl)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(OC)COC
Step Six
Name
Quantity
11.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC=C
Name
Quantity
74.5 g
Type
catalyst
Smiles
[Cu].[Zn]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at mom temperature for six hours
Duration
6 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into ice-
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent in the filtrate was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (a mixed solvent of n-heptane and ethyl acetate
DISSOLUTION
Type
DISSOLUTION
Details
The obtained dichloro product was dissolved in methanol (200 mL)
STIRRING
Type
STIRRING
Details
while vigorously stirring
FILTRATION
Type
FILTRATION
Details
the insoluble matters were filtered off with Celite
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added to the residue, which
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent in the filtrate was then distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (a mixed solvent of n-heptane and ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC1CC(C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 37.9 mmol
AMOUNT: MASS 7.2 g
YIELD: CALCULATEDPERCENTYIELD 50.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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